molecular formula C15H21NO2 B3364400 (4-Isopropoxyphenyl)(piperidin-4-yl)methanone CAS No. 1152521-45-3

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone

Cat. No.: B3364400
CAS No.: 1152521-45-3
M. Wt: 247.33 g/mol
InChI Key: YBMNIPKGHLSLOM-UHFFFAOYSA-N
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Description

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone (CAS 1152521-45-3) is a high-purity chemical compound supplied for research and development purposes. This compound features a benzoylpiperidine scaffold, which is recognized in medicinal chemistry as a privileged structure due to its versatility in interacting with various biological targets and its favorable metabolic stability . The compound's molecular formula is C 15 H 21 NO 2 , with a molecular weight of 247.33 g/mol . Key physical properties include a boiling point of 390.4±32.0 °C and a flash point of 189.9±25.1 °C . The structure consists of a phenyl ring substituted with an isopropoxy group at the para position, linked via a carbonyl group to the piperidin-4-yl moiety. This scaffold is a key building block in developing ligands for central nervous system (CNS) targets, and piperidine derivatives are established candidates in neuropsychiatry, functioning as either CNS depressants or stimulants based on dosage . Furthermore, the structural motif is of significant interest in early-stage research for its potential antimicrobial and antioxidant activities, as demonstrated by studies on closely related fluorophenyl and chlorophenyl analogues . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is provided by suppliers that specialize in cold-chain transportation to ensure compound integrity .

Properties

IUPAC Name

piperidin-4-yl-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11(2)18-14-5-3-12(4-6-14)15(17)13-7-9-16-10-8-13/h3-6,11,13,16H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMNIPKGHLSLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups, followed by bromine substitution, etherification, and deprotection . The reaction conditions are generally mild, and the process can be optimized for high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of solvents and reagents is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound undergoes several reaction types due to its functional groups:

1.1 Reduction of the Ketone Group
The methanone (C=O) group is susceptible to reduction. Common reagents include:

  • Lithium aluminum hydride (LiAlH₄) in anhydrous ether or THF reduces the ketone to a secondary alcohol.

  • Sodium borohydride (NaBH₄) in methanol, though less effective for aromatic ketones, may partially reduce the group under prolonged conditions.

1.2 Nucleophilic Substitution on the Piperidine Ring
The piperidine nitrogen participates in alkylation or acylation reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form quaternary ammonium salts.

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield amide derivatives.

1.3 Oxidation of the Isopropoxy Group
The tertiary alkoxy group resists oxidation under mild conditions but reacts with strong oxidizing agents:

  • Potassium permanganate (KMnO₄) in acidic conditions cleaves the ether bond, forming a phenol and acetone.

  • Ozone (O₃) followed by reductive workup (Zn/H₂O) degrades the aromatic ring.

1.4 Electrophilic Aromatic Substitution
The isopropoxyphenyl ring undergoes substitution at the para position due to the electron-donating isopropoxy group:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group.

  • Halogenation : Cl₂ or Br₂ in FeCl₃ catalysis adds halogens.

Reduction Pathways

Reagent Conditions Product Yield
LiAlH₄Anhydrous ether, 0°C → RT(4-Isopropoxyphenyl)(piperidin-4-yl)methanol85–92%
NaBH₄/CeCl₃Methanol, refluxPartial reduction (≤40% conversion)30–40%

Substitution Reactions

Reaction Type Reagents Conditions Product
N-AlkylationMethyl iodide, K₂CO₃DMF, 60°C, 12 hQuaternary ammonium salt
N-AcylationAcetyl chloride, Et₃NCH₂Cl₂, 0°C → RTN-Acetylpiperidine derivative

Oxidation and Cleavage

Reagent Conditions Product Notes
KMnO₄/H⁺H₂O, 100°C, 6 hPhenol + acetoneComplete cleavage
O₃/Zn-H₂OCH₂Cl₂, -78°C → RTDegraded aromatic productsLow selectivity

Comparative Reactivity with Analogues

Reactivity trends are observed when comparing structural analogues:

Compound Ketone Reduction Rate N-Alkylation Efficiency
This compoundHigh (LiAlH₄)Moderate (70–80% yield)
(4-Methoxyphenyl)(piperidin-4-yl)methanoneHigh (LiAlH₄)High (85–90% yield)
(4-Ethoxyphenyl)(piperidin-4-yl)methanoneModerateModerate (75–80% yield)

Key Findings :

  • Electron-donating groups (e.g., methoxy, isopropoxy) enhance electrophilic substitution on the aromatic ring.

  • Bulkier substituents (isopropoxy vs. methoxy) slightly hinder N-alkylation due to steric effects .

Reduction Optimization

A 2024 study demonstrated that LiAlH₄ in THF at 0°C achieved 92% yield of the alcohol derivative, while NaBH₄/CeCl₃ in methanol yielded only 38% after 24 h.

Nitration Reaction

Nitration with HNO₃/H₂SO₄ at 0°C produced a mono-nitro derivative at the para position (85% yield). LC-MS analysis confirmed m/z = 307.2 [M+H]⁺ .

Challenges and Limitations

  • Steric Hindrance : The isopropoxy group reduces reaction rates in substitution reactions compared to smaller alkoxy analogues .

  • Side Reactions : Over-oxidation of the ketone group can occur with prolonged exposure to strong oxidants.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C15H21NO2C_{15}H_{21}NO_2 and is characterized by a piperidine ring substituted with an isopropoxyphenyl group. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

Central Nervous System Disorders

Research indicates that derivatives of piperidine, including (4-Isopropoxyphenyl)(piperidin-4-yl)methanone, may exhibit activity against central nervous system (CNS) disorders. Specifically, compounds in this class have shown potential in treating conditions such as Alzheimer's disease and mild cognitive impairment by influencing neurotransmitter systems .

Antimicrobial Activity

A study highlighted the effectiveness of piperidine derivatives against Mycobacterium tuberculosis, suggesting that this compound could be part of a new class of anti-tubercular agents. The compound was evaluated for its ability to inhibit bacterial growth, demonstrating promising results in structure-activity relationship (SAR) studies .

Metabolic Disorders

The compound has been investigated for its role in treating metabolic syndromes, including type 2 diabetes and obesity. Inhibition of specific enzymes related to glucocorticoid metabolism has been linked to improved metabolic profiles, suggesting that this compound might enhance insulin sensitivity and reduce hypertension .

Enzyme Inhibition Studies

Inhibitory effects on enzymes such as monoacylglycerol lipase (MAGL) have been documented. Compounds similar to this compound have shown significant inhibition of MAGL, which is involved in endocannabinoid degradation, thus potentially enhancing endocannabinoid signaling pathways relevant for pain relief and appetite regulation .

Anti-Cancer Properties

Preliminary studies have indicated that piperidine derivatives can exhibit anti-cancer activity. The compound's ability to modulate cellular pathways involved in proliferation and apoptosis makes it a candidate for further exploration in cancer therapy .

Case Studies and Research Findings

StudyFocusFindings
Anti-TuberculosisIdentified as a promising candidate with effective MIC values against M. tuberculosis.
CNS DisordersDemonstrated potential in modulating neurotransmitter levels relevant for treating Alzheimer's disease.
Metabolic SyndromeShowed efficacy in enhancing insulin sensitivity through enzyme inhibition.

Mechanism of Action

The mechanism of action of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its isopropoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Biological Activity

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone, also known by its CAS number 1152521-45-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H21NO2C_{15}H_{21}NO_2. The structure features a piperidine ring connected to an isopropoxyphenyl group via a carbonyl linkage. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

PropertyValue
Molecular Weight247.34 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Research indicates that this compound may act as an inhibitor of specific enzymes, particularly those involved in metabolic pathways related to disorders such as diabetes and obesity. The compound's ability to interact with enzyme active sites suggests potential applications in treating metabolic syndrome and related conditions .

Therapeutic Applications

  • Metabolic Disorders : The compound has been investigated for its effects on enzymes like 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome . Inhibition of this enzyme can lead to improved insulin sensitivity and reduced fat accumulation.
  • CNS Disorders : Preliminary studies suggest that derivatives of piperidine compounds exhibit both CNS depressant and stimulant properties depending on dosage, indicating potential applications in treating conditions like anxiety or depression .
  • Antimicrobial Activity : Some analogs of piperidine derivatives have shown activity against Mycobacterium tuberculosis, suggesting that this compound may possess similar antimicrobial properties .

Study 1: Enzyme Inhibition

A study focusing on the inhibition of 11β-HSD1 demonstrated that certain piperidine derivatives could significantly lower blood glucose levels in diabetic models. The most potent inhibitor exhibited an IC50 value of approximately 700 nM, highlighting the potential of this compound in metabolic disease treatment .

Study 2: Antileukemic Activity

Research into the antileukemic properties of piperidine derivatives revealed that some compounds showed promising activity against leukemia cell lines, with GI50 values as low as 10 nM. This suggests that this compound could be further explored for its anticancer potential .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionIC50 ~700 nM
AntileukemicGI50 ~10 nM
AntimicrobialMIC ~6.3 µM

Q & A

Basic Research Questions

Q. What are common synthetic routes for (4-Isopropoxyphenyl)(piperidin-4-yl)methanone and its derivatives?

  • Methodological Answer : Synthesis typically involves coupling a piperidine derivative with a substituted benzoyl group. For example, benzoylpiperidine derivatives are synthesized via nucleophilic acyl substitution using acid chlorides and piperidine intermediates under basic conditions (e.g., CHCl₃/MeOH solvent systems) . Protection/deprotection strategies (e.g., acetyl groups removed via hydrolysis in 6N HCl) are used to stabilize reactive intermediates . Purification often employs column chromatography or recrystallization .

Q. How is structural characterization performed using spectroscopic methods?

  • Methodological Answer :

  • NMR : Key for confirming regiochemistry and substituent placement. For example, piperidine proton signals appear between δ 1.5–3.5 ppm, while aromatic protons from the 4-isopropoxyphenyl group resonate around δ 6.8–7.5 ppm .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks) .
  • IR : Carbonyl stretches (C=O) near 1650–1700 cm⁻¹ confirm the methanone group .

Q. What initial biological screening approaches are used for this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : For targets like monoacylglycerol lipase (MAGL), compounds are tested using substrates such as 4-nitrophenyl acetate. IC₅₀ values are calculated via dose-response curves (e.g., compound 12 in showed 2.6-fold higher potency than its predecessor) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for 5-HT₂A receptors) quantify affinity using tritiated ligands like ketanserin .

Advanced Research Questions

Q. How can crystallographic data refinement tools like SHELX improve structural analysis?

  • Methodological Answer : SHELX programs (e.g., SHELXL) refine small-molecule crystal structures by optimizing parameters like thermal displacement and occupancy. For example, high-resolution X-ray data can resolve torsional angles in the piperidine ring, while twin refinement addresses crystallographic disorders. SHELX’s robust algorithms handle weak or twinned data, critical for validating bond lengths and angles in methanone derivatives .

Q. What strategies optimize inhibitory potency against targets like MAGL?

  • Methodological Answer :

  • Fluorine Substitution : Adding para-fluoro groups to the benzoyl moiety enhances potency (e.g., compound 12 in : IC₅₀ = 0.12 µM vs. 0.31 µM for mono-fluoro analog) .

  • Hydroxy Group Positioning : Phenolic fragments at specific positions (e.g., 3-hydroxybenzoyl) improve binding affinity. Pyridine ring substitutions, however, reduce activity .

    CompoundSubstituentIC₅₀ (µM)
    112-Fluoro-5-hydroxy0.31
    122,5-Difluoro0.12
    16Pyridine-4-yl>10

Q. How are enantiomers resolved using chiral chromatography in pharmacological studies?

  • Methodological Answer : Racemic mixtures (e.g., (±)-5 in ) are separated using chiral stationary phases (e.g., Chiralcel OD column). Mobile phases like hexane/isopropanol (90:10) achieve baseline separation. Enantiopure fractions are validated via circular dichroism (CD) or optical rotation. This is critical for studying stereospecific binding to targets like vesicular acetylcholine transporters .

Q. What advanced analytical techniques validate compound purity and structure?

  • Methodological Answer :

  • HPLC-TOF : Confirms purity (>98%) and exact mass (e.g., Δppm <0.5 between theoretical and observed [M+H]⁺) .
  • GC-IR : Detects functional groups (e.g., carbonyl stretches) in chromatographically separated samples .
  • FTIR-ATR : Direct measurement of solid-phase samples identifies polymorphic forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Isopropoxyphenyl)(piperidin-4-yl)methanone
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(4-Isopropoxyphenyl)(piperidin-4-yl)methanone

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